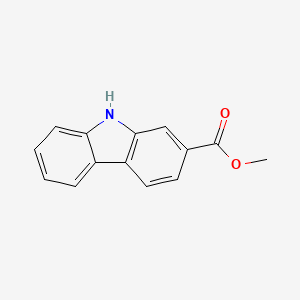

Methyl 9H-carbazole-2-carboxylate

Description

Propriétés

IUPAC Name |

methyl 9H-carbazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNZNDZRMLZWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461636 | |

| Record name | Methyl 9H-carbazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26000-33-9 | |

| Record name | Methyl 9H-carbazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of Boronic Ester Intermediate

- Starting Material : 3-Bromobenzoic acid methyl ester

- Reagents : Bis(pinacolato)diboron, PdCl2(PPh3)2 catalyst, potassium acetate

- Solvent : 1,4-Dioxane

- Conditions : Stirring at 90°C under nitrogen for 5 hours

- Outcome : Formation of 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzoic acid methyl ester with 82% yield

| Parameter | Details |

|---|---|

| Starting material | 3-Bromobenzoic acid methyl ester (10 g, 46.5 mmol) |

| Catalyst | PdCl2(PPh3)2 (1.6 g, 2.32 mmol) |

| Reagents | Bis(pinacolato)diboron (17.68 g, 69.76 mmol), KOAc (9.12 g, 93.02 mmol) |

| Solvent | 1,4-Dioxane (60 mL) |

| Temperature | 90°C |

| Reaction time | 5 hours |

| Yield | 10.3 g (82%) |

| Product mp | 93.2–95.8 °C |

Characterization data confirmed the structure by ^1H NMR, ^13C NMR, IR, and MS.

Suzuki Coupling to Form 2'-Nitro-biphenyl-3-carboxylic Acid Methyl Ester

- Starting Materials : 1-Bromo-2-nitrobenzene and the boronic ester intermediate

- Catalyst : Pd(PPh3)4

- Base : Potassium carbonate

- Solvent : Toluene

- Conditions : Reflux under nitrogen for 12 hours

- Yield : 85%

| Parameter | Details |

|---|---|

| 1-Bromo-2-nitrobenzene | 6 g (29.7 mmol) |

| Boronic ester (2) | 7.78 g (29.7 mmol) |

| Catalyst | Pd(PPh3)4 (1.71 g, 1.48 mmol) |

| Base | K2CO3 (8.2 g, 59.4 mmol) |

| Solvent | Toluene (60 mL) |

| Temperature | Reflux |

| Reaction time | 12 hours |

| Yield | 6.49 g (85%) |

| Product mp | 88.3–89.8 °C |

The product was characterized by ^1H NMR, ^13C NMR, IR, and MS.

Cadogan Reductive Cyclization to Form Methyl 9H-carbazole-2-carboxylate

- Starting Material : 2'-Nitro-biphenyl-3-carboxylic acid methyl ester

- Reagent : Triphenylphosphine

- Solvent : 1,2-Dichlorobenzene

- Conditions : Reflux for 10 hours

- Outcome : Formation of this compound and regioisomeric 9H-carbazole-1-carboxylate

| Parameter | Details |

|---|---|

| Starting material | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester (5 g, 22.2 mmol) |

| Reagent | Triphenylphosphine (11.6 g, 44.4 mmol) |

| Solvent | 1,2-Dichlorobenzene (50 mL) |

| Temperature | Reflux |

| Reaction time | 10 hours |

| Yield (9H-carbazole-2-carboxylate) | ~48% (isolated yield) |

Separation by column chromatography yielded the desired this compound as a white solid.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents & Catalysts | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Borylation | 3-Bromobenzoic acid methyl ester | Bis(pinacolato)diboron, PdCl2(PPh3)2, KOAc | 90°C, 5 h, N2 atmosphere | 3-(Pinacol boronate) benzoic acid methyl ester | 82 |

| 2 | Suzuki-Miyaura Coupling | 1-Bromo-2-nitrobenzene + boronate ester | Pd(PPh3)4, K2CO3 | Reflux, 12 h, N2 atmosphere | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 85 |

| 3 | Cadogan Reductive Cyclization | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | Triphenylphosphine | Reflux, 10 h | This compound | ~48 |

Research Findings and Notes

- The Suzuki coupling step provides a regioselective and efficient route to construct the biphenyl precursor with the carboxylate methyl ester functionality.

- Cadogan reductive cyclization is a robust method enabling the formation of the carbazole core with regioselectivity, tolerating various substituents.

- The overall synthetic approach is advantageous due to its step economy, relatively high yields, and functional group tolerance.

- Characterization by NMR, IR, and mass spectrometry confirms the structure and purity of intermediates and final products.

- This synthetic route is adaptable for the preparation of other carbazole carboxylate regioisomers by modifying the position of substituents on the starting materials.

Analyse Des Réactions Chimiques

Types de réactions : Le 9H-carbazole-2-carboxylate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former l'acide carbazole-2-carboxylique.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs tels que les halogènes, les agents nitrants ou les agents sulfonants.

Principaux produits :

Oxydation : Acide carbazole-2-carboxylique.

Réduction : 9H-carbazole-2-méthanol.

Substitution : Divers dérivés carbazoliques substitués en fonction du réactif utilisé.

Applications De Recherche Scientifique

Scientific Research Applications

Case Study 1: Antitumor Mechanism

A study focusing on carbazole derivatives revealed that certain compounds could inhibit key signaling pathways involved in cancer progression, such as the JAK-STAT pathway. These pathways are critical for cell proliferation and survival in various cancers. Methyl 9H-carbazole-2-carboxylate may exhibit similar mechanisms, contributing to its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research into N-substituted carbazoles has shown promising antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. While direct studies on this compound are lacking, its structural relatives have demonstrated significant antibacterial activity, suggesting avenues for further investigation .

Summary of Applications

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| OLEDs | Good thermal stability and charge transport | Limited specific studies |

| Antitumor Activity | Inhibition of tumor growth; apoptosis induction | Preliminary findings; more research needed |

| Antimicrobial Activity | Effective against various pathogens | Evidence from related compounds |

| Organic Solar Cells | Enhances efficiency through hole transport | Ongoing investigations |

Mécanisme D'action

The mechanism of action of Methyl 9H-carbazole-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Methyl 9H-carbazole-2-carboxylate is compared with structurally analogous compounds to highlight differences in synthesis, reactivity, and physicochemical properties. Key comparisons include:

2-Benzoyl-9H-carbazole (92)

- Structure : A benzoyl group replaces the ester at the 2-position.

- Synthesis : Synthesized from 4-benzoyl-2-nitrobiphenyl (65 ) via catalytic hydrogenation (87% yield) .

- Properties : The benzoyl group enhances aromatic conjugation, increasing lipophilicity ($ \log P $) compared to 93 . NMR data show distinct aromatic proton splitting patterns due to the electron-withdrawing benzoyl group .

- Applications: Potential use in optoelectronics due to extended π-conjugation.

9H-Carbazole-2-Carboxylic Acid (94)

- Structure : Carboxylic acid at the 2-position.

- Synthesis : Derived from 93 via hydrolysis with NaOH (95% yield) .

- Properties : Higher polarity than 93 due to the carboxylic acid group, improving aqueous solubility. The $ ^1H $ NMR spectrum shows a broad peak for the acidic proton (~12 ppm) absent in 93 .

- Applications : Useful in metal-organic frameworks (MOFs) or as a ligand in coordination chemistry.

Methyl 8-Hydroxy-9H-Carbazole-1-Carboxylate (CAS: 104904-63-4)

- Structure : Positional isomer of 93 with ester and hydroxyl groups at 1- and 8-positions, respectively.

- Molecular Formula: $ C{14}H{11}NO3 $ (vs. $ C{14}H{11}NO2 $ for 93) .

- Properties : The hydroxyl group introduces hydrogen bonding, increasing melting point and reducing volatility compared to 93 . $ \text{InChIKey: GSUDGWXBMXFLOX-UHFFFAOYSA-N} $ .

- Applications: Potential antioxidant or bioactive molecule due to phenolic functionality.

Ethyl Linolenate and Methyl Palmitate

- Structure: Fatty acid esters (non-carbazole).

- Comparison : Unlike 93 , these lack aromatic systems, resulting in lower thermal stability and distinct NMR profiles (e.g., aliphatic chain resonances at 0.5–2.5 ppm) .

- Applications : Used in biofuels or surfactants, contrasting with 93 ’s electronic applications.

Data Tables

Table 2: Physicochemical Properties

Key Research Findings

Synthetic Efficiency : 93 achieves higher yields (93%) than 92 (87%) due to the stability of the nitro precursor during hydrogenation .

Reactivity : The ester group in 93 is hydrolyzed to 94 under mild conditions, demonstrating its utility as a synthetic intermediate .

Structural Influence : Positional isomerism (e.g., 1- vs. 2-carboxylate) significantly alters hydrogen bonding and solubility, as seen in 93 vs. Methyl 8-hydroxy-9H-carbazole-1-carboxylate .

Similarity Metrics : Lower similarity scores (<0.62) for halogenated analogs (e.g., CAS 1235481-90-9) reflect reduced electronic overlap with 93 .

Activité Biologique

Methyl 9H-carbazole-2-carboxylate (MCC) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of MCC, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MCC is characterized by its carbazole ring system, which consists of a fused benzene and nitrogen-containing ring. The chemical formula for MCC is . The structural features that contribute to its biological activity include:

- Aromaticity : The presence of aromatic rings enhances electron delocalization, which can influence the compound's reactivity.

- Functional Groups : The methoxycarbonyl group () attached to the second carbon atom plays a crucial role in its biological interactions.

Anticancer Properties

MCC has shown potential as an anticancer agent. Various studies have investigated its effects on different cancer cell lines:

- Cell Viability Assays : Research indicates that MCC exhibits significant antiproliferative effects against various tumor cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, one study reported an IC50 value of approximately 13.9 µM against MCF-7 cells, suggesting a moderate level of cytotoxicity .

- Mechanisms of Action : The anticancer activity of MCC may be attributed to its ability to induce apoptosis and inhibit cell cycle progression. Studies have shown that MCC can trigger oxidative stress in cancer cells, leading to cell death through caspase-independent pathways .

Antimicrobial Activity

In addition to its anticancer properties, MCC has demonstrated antimicrobial activity:

- In Vitro Studies : Research has indicated that MCC exhibits antibacterial effects against various pathogens. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL .

Case Study 1: Antitumor Activity in Laryngeal Carcinoma

A study conducted on laryngeal carcinoma cell lines (HEP 2) revealed that MCC significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis in these cells, highlighting its potential as a therapeutic agent for head and neck cancers .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of MCC derivatives. The study found that certain substituted carbazole derivatives exhibited neuroprotective effects against glutamate-induced toxicity in neuronal cells. This suggests that MCC may also play a role in neuroprotection, potentially benefiting conditions such as neurodegenerative diseases .

Comparative Data Table

The following table summarizes the biological activities of MCC compared to other carbazole derivatives:

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) | Neuroprotective Effects |

|---|---|---|---|

| This compound | 13.9 (MCF-7) | 12.6 - 22.3 (various pathogens) | Yes |

| Carbazole Derivative A | 10.5 (A549) | 15.0 (E. coli) | No |

| Carbazole Derivative B | 8.0 (MCF-7) | 20.0 (S. aureus) | Yes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 9H-carbazole-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthesis involves reacting carbazole precursors with methyl chloroformate or dimethyl carbonate under basic conditions. For example, a literature protocol (see ) uses DMSO-d6 as a solvent and reports a 1H NMR yield of >95%. Reaction parameters such as temperature (room temperature vs. reflux), solvent polarity, and catalyst choice (e.g., KOH in DMF) significantly impact purity and yield. Column chromatography with chloroform/hexane mixtures is recommended for purification .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- 1H NMR : Key signals include a singlet at δ3.30 (methyl ester group) and aromatic protons in the δ7.21–8.23 range (carbazole backbone) .

- Mass Spectrometry (MS) : FAB-MS shows a molecular ion peak at m/z 226 (M⁺+H) .

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ester functional group.

Q. What purification methods are effective for isolating this compound from byproducts?

- Methodological Answer : Silica gel column chromatography using a 10% chloroform/hexane eluent effectively separates the target compound from unreacted precursors. Recrystallization in ethanol/water mixtures (1:1 v/v) further enhances purity, as demonstrated in analogous carbazole ester syntheses .

Advanced Research Questions

Q. How can crystallographic data from SHELX and ORTEP-3 resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer :

- SHELXL : Refines X-ray diffraction data to determine bond lengths and angles. For example, the carbazole ring planarity and ester group torsion angles can be validated against theoretical models .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, aiding in distinguishing static disorder from dynamic motion in the crystal lattice .

Q. When encountering contradictory purity assessments (e.g., HPLC vs. NMR), what methodological approaches validate the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess retention time consistency.

- NMR : Compare integration ratios of target peaks vs. impurities (e.g., residual solvents).

- Elemental Analysis : Cross-check experimental C/H/N ratios with theoretical values (e.g., C: 74.32%, H: 4.46%, N: 6.19%) .

Q. How to optimize reaction conditions for synthesizing carbazole analogs using this compound as a precursor?

- Methodological Answer :

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) and Pd(PPh₃)₄ as a catalyst .

- Substitution Reactions : Replace the methyl ester group via nucleophilic acyl substitution with amines or thiols. Monitor progress via TLC (silica gel, UV-active spots) .

Q. What computational methods predict the electronic properties of this compound, and how do they guide material science applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to compute HOMO/LUMO energies, predicting charge transport behavior in organic semiconductors.

- Molecular Dynamics (MD) : Simulate stacking interactions in crystal structures to assess potential for optoelectronic device integration .

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.